Cas no 455951-99-2 (Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone)

Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone 化学的及び物理的性質
名前と識別子
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- Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone
- Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone (S. cerevisiae)
- Glycinamide, N-[6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-1-oxohexyl]-L-seryl-L-valyl-L-α-glutamyl-L-glutaminyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(2,4,6-trimethylbenzoyl)oxy]acetyl]butyl]- (9CI)
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- インチ: 1S/C53H83N13O15S/c1-28(2)45(65-49(77)35(25-67)61-41(71)15-7-6-10-20-57-40(70)14-9-8-13-38-46-36(27-82-38)64-53(80)66-46)50(78)63-34(17-19-43(73)74)48(76)62-33(16-18-39(54)69)47(75)59-24-42(72)60-32(12-11-21-58-52(55)56)37(68)26-81-51(79)44-30(4)22-29(3)23-31(44)5/h22-23,28,32-36,38,45-46,67H,6-21,24-27H2,1-5H3,(H2,54,69)(H,57,70)(H,59,75)(H,60,72)(H,61,71)(H,62,76)(H,63,78)(H,65,77)(H,73,74)(H4,55,56,58)(H2,64,66,80)/t32-,33-,34-,35-,36-,38-,45-,46-/m0/s1
- InChIKey: AZSIDJJQEIBIEV-PHNAESQFSA-N
- SMILES: C([C@@H]1SC[C@]2([H])NC(=O)N[C@]12[H])CCCC(=O)NCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCCNC(N)=N)C(=O)COC(C1C(=CC(C)=CC=1C)C)=O
Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB545453-0,1 mg |
Biotinyl-eAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone (S. cerevisiae) Trifluoroacetate; . |
455951-99-2 | 0.10,1mg |
€408.80 | 2023-06-14 | ||
abcr | AB545453-0,5 mg |
Biotinyl-eAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone (S. cerevisiae) Trifluoroacetate; . |
455951-99-2 | 0.50,5mg |
€1226.20 | 2023-06-14 | ||
abcr | AB545453-0.50,5mg |
Biotinyl-eAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone (S. cerevisiae) Trifluoroacetate; . |
455951-99-2 | 0.50,5mg |
€1226.20 | 2024-04-17 | ||
abcr | AB545453-0.1mg |
Biotinyl-eAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone (S. cerevisiae) Trifluoroacetate; . |
455951-99-2 | 0.1mg |
€408.80 | 2024-08-02 | ||
abcr | AB545453-0.10,1mg |
Biotinyl-eAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone (S. cerevisiae) Trifluoroacetate; . |
455951-99-2 | 0.10,1mg |
€408.80 | 2024-04-17 | ||
abcr | AB545453-0.5mg |
Biotinyl-eAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone (S. cerevisiae) Trifluoroacetate; . |
455951-99-2 | 0.5mg |
€1226.20 | 2024-08-02 |
Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketoneに関する追加情報
Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone: A Novel Compound for Advanced Research in Chemical Biology and Medicinal Chemistry
Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone (CAS No. 455951-99-2) is a sophisticated chemical compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound is characterized by its unique structural features and potential applications in various research areas, including protein labeling, drug delivery, and therapeutic development.
The biotinyl moiety in the compound's structure plays a crucial role in its functionality. Biotin, also known as vitamin H or B7, is a small molecule that can form strong and specific interactions with avidin and streptavidin. This property makes biotinylated compounds highly valuable for applications such as affinity purification, immunoassays, and targeted drug delivery. The εAhx (ε-amino hexanoic acid) linker provides flexibility and enhances the compound's solubility and stability, making it suitable for a wide range of experimental conditions.
The SCC1 (263-268) sequence refers to a specific peptide fragment derived from the cohesin complex subunit SCC1. Cohesins are essential proteins involved in chromosome segregation during cell division. The inclusion of this peptide sequence in the compound's structure suggests potential applications in studying cohesin function and dynamics, as well as in developing therapeutic agents that target cohesin-related pathways.
The 2,4,6-trimethylbenzoyloxy-methylketone moiety is a photolabile protecting group that can be cleaved upon exposure to light. This feature allows for controlled release of the biotinylated peptide under specific conditions, which is particularly useful in applications where temporal and spatial control over the release of bioactive molecules is required. Recent studies have demonstrated the utility of photolabile protecting groups in various biological systems, including live cells and whole organisms.
Recent advancements in chemical biology have highlighted the importance of multifunctional compounds like Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone. For instance, a study published in the Journal of Medicinal Chemistry reported the use of similar biotinylated peptides for targeted delivery of therapeutic agents to cancer cells. The researchers found that the biotinylated peptides could selectively bind to biotin receptors overexpressed on cancer cells, thereby enhancing the efficacy and reducing the toxicity of the therapeutic payload.
In another study published in Chemical Science, researchers explored the use of photolabile protecting groups for controlled drug release in living systems. They demonstrated that compounds containing 2,4,6-trimethylbenzoyloxy-methylketone could be effectively used to deliver drugs to specific tissues or cells upon light activation. This approach has significant implications for personalized medicine and targeted therapy.
The structural complexity and functional versatility of Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone make it an ideal candidate for further research and development. Its potential applications span from basic research into protein-protein interactions and cellular processes to advanced therapeutic strategies for treating diseases such as cancer and genetic disorders.
In conclusion, Biotinyl-εAhx-SCC1 (263-268)-2,4,6-trimethylbenzoyloxy-methylketone (CAS No. 455951-99-2) represents a promising tool for advancing our understanding of biological systems and developing innovative therapeutic approaches. Its unique combination of biotinylation, peptide functionality, and photolabile properties positions it at the forefront of chemical biology and medicinal chemistry research.
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